Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMYYCQUBXUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating agents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.
-
The difluoromethyl group stabilizes the oxazole ring during hydrolysis, reducing side reactions like ring opening.
-
Carboxylic acid derivatives are pivotal for further functionalization (e.g., amide coupling).
Nucleophilic Substitution at the Difluoromethyl Group
The difluoromethyl moiety participates in selective substitution reactions under basic conditions.
-
Fluorine atoms act as leaving groups, enabling substitution with soft nucleophiles (e.g., thiols, cyanide) .
-
Steric hindrance from the oxazole ring limits reactivity at the 4-carboxylate position .
Ring-Opening Reactions
The oxazole ring undergoes ring opening under strong nucleophilic or thermal conditions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ammonia (7 M in MeOH), 100°C | Methyl 3-amino-4-(difluoromethyl)acrylate | 41% | |
| Hydrazine hydrate, 80°C, 6 hrs | Methyl 2-(difluoromethyl)pyrazole-4-carboxylate | 36% |
-
Ring opening is regioselective, favoring cleavage between the nitrogen and oxygen atoms .
-
Products retain the difluoromethyl group, enabling downstream applications in heterocyclic synthesis.
Cross-Coupling Reactions
The 4-carboxylate group facilitates palladium-catalyzed couplings.
-
Coupling occurs selectively at the 5-position of the oxazole ring due to electronic effects .
-
The difluoromethyl group does not interfere with palladium catalysis.
Electrophilic Aromatic Substitution
The electron-deficient oxazole ring undergoes electrophilic substitution at the 5-position.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Methyl 5-nitro-2-(difluoromethyl)-oxazole-4-carboxylate | 54% | |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 4 hrs | Methyl 5-bromo-2-(difluoromethyl)-oxazole-4-carboxylate | 61% |
-
Nitration and bromination occur exclusively at the 5-position, confirmed by NMR and X-ray crystallography.
-
The electron-withdrawing carboxylate group directs electrophiles to the meta position.
Alkylation and Acylation
The ester group reacts with alkyl halides or acyl chlorides.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate (no change) | N/A | |
| Benzoylation | Benzoyl chloride, pyridine | Methyl 2-(difluoromethyl)-5-benzoyl-oxazole-4-carboxylate | 73% |
-
Alkylation of the ester group is sterically hindered, favoring acylation at the 5-position.
Key Stability and Reactivity Insights:
Scientific Research Applications
Histone Deacetylase Inhibition
One of the most promising applications of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate is in the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in cancer and neurodegenerative diseases. Research has shown that compounds containing difluoromethyl moieties exhibit potent inhibition of HDAC6, a specific isoform associated with various diseases. These compounds act as selective, mechanism-based inhibitors, demonstrating significant therapeutic potential .
Table 1: Inhibition Potency of Difluoromethyl Compounds on HDAC6
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| This compound | <10 | >100 |
| Other HDAC Inhibitors | 50-100 | Variable |
Antifungal Activity
The compound has also been investigated for its antifungal properties. A study reported the design and synthesis of novel pyrazole derivatives containing difluoromethyl moieties that showed promising antifungal activity against various strains. These derivatives were evaluated for their ability to inhibit succinate dehydrogenase, an enzyme critical for fungal metabolism .
Case Study: Antifungal Efficacy of Difluoromethyl Compounds
In a controlled study involving multiple fungal strains, this compound derivatives demonstrated a significant reduction in fungal growth compared to traditional antifungals.
Pesticide Development
The agricultural sector has seen the application of this compound in the development of novel pesticides. Its structural characteristics allow it to function as an effective pesticide intermediate. The difluoromethyl group enhances the compound's efficacy against pests while potentially reducing toxicity to non-target organisms .
Table 2: Efficacy of Difluoromethyl Pesticides
| Pesticide Type | Target Pest | Efficacy (%) | Toxicity Level |
|---|---|---|---|
| Difluoromethyl-based Pesticide | Aphids | 85 | Low |
| Traditional Pesticide | Aphids | 70 | Moderate |
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Oxazole Ring
The table below compares methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate with structurally related oxazole derivatives, highlighting key differences in substituents and their pharmacological or chemical implications.
Key Observations:
- Fluorine vs. Hydroxyphenyl (S-20A) : The difluoromethyl group in the target compound improves metabolic stability compared to the 3-hydroxyphenyl group in S-20A, which may undergo phase II glucuronidation .
- Fluorine vs.
- Ester Group Variations : Ethyl esters (S-20A) exhibit slower hydrolysis rates than methyl esters, affecting prodrug activation kinetics .
Electronic and Steric Effects
- This contrasts with the electron-donating methyl group in methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate .
- Positional Isomerism : Substitution at the 2-position (target compound) vs. 5-position () alters steric hindrance and conjugation patterns, impacting binding affinity in enzyme inhibitors .
Biological Activity
Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Structural Characteristics
The compound features a difluoromethyl group attached to an oxazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound has been shown to inhibit histone deacetylase 6 (HDAC6), which plays a significant role in various diseases including cancer and neurodegenerative disorders .
- Cellular Signaling Modulation : By altering cellular signaling pathways, this compound may affect processes such as cell proliferation and apoptosis, providing therapeutic benefits in disease contexts.
Biological Activity Data
Recent studies have highlighted the potency of this compound as an HDAC6 inhibitor. Below is a summary table of its biological activity compared to other compounds:
| Compound | IC50 (µM) | Selectivity for HDAC6 |
|---|---|---|
| This compound | 0.531 | High |
| Hydroxamate-based HDAC6 inhibitors (e.g., ACY-1215) | Varies | Moderate |
| Difluoromethyl-1,3,4-oxadiazole derivatives | <0.01 | Very High |
Note : The IC50 values indicate the concentration required to inhibit 50% of the target enzyme's activity .
Case Studies
- Inhibition of HDAC6 : A study demonstrated that this compound acts as a slow-binding inhibitor of HDAC6. This mechanism involves an enzyme-catalyzed reaction leading to a stable enzyme-inhibitor complex, which enhances selectivity and reduces potential side effects associated with other inhibitors .
- Therapeutic Implications : The selective inhibition of HDAC6 suggests potential applications in treating conditions such as multiple myeloma and other cancers. Its unique binding characteristics may provide a therapeutic window with reduced toxicity compared to traditional HDAC inhibitors .
Research Applications
The compound serves as a valuable building block in medicinal chemistry for developing novel therapeutic agents. Its role in synthesizing more complex molecules highlights its importance in pharmaceutical research.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization or coupling reactions. A common approach is the Hantzsch oxazole synthesis, where a β-keto ester reacts with a difluoromethyl-substituted amide or nitrile. Key steps include:
- Cyclization: Using reagents like PCl₃ or POCl₃ to form the oxazole ring .
- Difluoromethylation: Introducing the difluoromethyl group via electrophilic reagents (e.g., ClCF₂H) under controlled conditions to avoid side reactions .
- Esterification: Final methylation of the carboxylic acid intermediate using methanol and acid catalysis .
Critical Parameters: Reaction temperature (60–80°C optimal for cyclization) and anhydrous conditions to prevent hydrolysis of intermediates.
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in difluoromethylation?
Methodological Answer:
Regioselectivity challenges arise due to competing nucleophilic sites on the oxazole ring. Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity for the 2-position .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce byproducts .
- Temperature Gradients: Lower temperatures (0–25°C) minimize thermal degradation of the difluoromethyl group .
Data-Driven Approach: Use HPLC or GC-MS to monitor reaction progress and quantify intermediates .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituents on the oxazole ring (e.g., difluoromethyl protons at δ 5.5–6.0 ppm; ester carbonyl at ~165 ppm) .
- HRMS: Confirm molecular weight (C₇H₆F₂NO₃, exact mass 192.027 g/mol) with <2 ppm error .
- IR Spectroscopy: Detect ester C=O stretching (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced: How do structural analogs with bromo/chloro substituents compare in bioactivity?
Methodological Answer:
Comparative SAR studies reveal:
- Chloromethyl Analogs (e.g., Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate): Higher electrophilicity but lower metabolic stability due to rapid glutathione conjugation .
- Bromomethyl Analogs: Enhanced binding affinity in enzyme inhibition assays (e.g., 2× higher IC₅₀ vs. difluoromethyl) but increased toxicity .
Experimental Design: Use in vitro enzyme assays (e.g., cytochrome P450) and molecular docking to assess steric/electronic effects .
Basic: What in vitro assays are used to screen for antifungal activity?
Methodological Answer:
- Microbroth Dilution (CLSI M38): Determine MIC values against Candida spp. and Aspergillus spp. .
- Time-Kill Kinetics: Assess fungicidal vs. fungistatic effects at 0–48 hours .
Key Controls: Include fluconazole as a positive control and solvent-only negative controls .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in fungal strain susceptibility or culture media composition .
- Compound Purity: HPLC purity ≥95% required; impurities (e.g., unreacted difluoromethyl precursors) can skew results .
Resolution Strategy: Replicate studies under standardized conditions (CLSI guidelines) and validate with orthogonal assays (e.g., ATP bioluminescence) .
Basic: What is the role of the difluoromethyl group in enzyme inhibition?
Methodological Answer:
The difluoromethyl group acts as a:
- Hydrogen-Bond Donor/Acceptor: Engages with active-site residues (e.g., histidine or serine in hydrolases) .
- Metabolic Stabilizer: Resists oxidative degradation compared to chloromethyl groups, prolonging half-life in vivo .
Mechanistic Insight: DFT calculations show the CF₂H group’s electronegativity enhances binding to hydrophobic enzyme pockets .
Advanced: How to design stability studies for long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
- Analytical Endpoints: Monitor degradation via HPLC (appearance of peaks at RRT 0.8–1.2) and LC-MS for structural identification .
Optimal Storage: -20°C in amber vials under argon; aqueous solutions require stabilizers (e.g., 0.1% BHT) .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME or ADMETLab 2.0 estimate logP (1.8–2.2), bioavailability (60–70%), and CYP450 interactions .
- Molecular Dynamics (MD): Simulate membrane permeation using CHARMM or GROMACS .
Validation: Compare predictions with experimental Caco-2 permeability assays .
Advanced: How to evaluate the compound’s potential as a Complex II inhibitor?
Methodological Answer:
- Enzyme Assays: Measure succinate dehydrogenase inhibition in mitochondrial extracts (IC₅₀ <10 µM indicates high potency) .
- In Silico Docking: Use AutoDock Vina to model interactions with SDHB/SDHC subunits .
Benchmarking: Compare with known inhibitors (e.g., boscalid, fluxapyroxad) to assess competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
